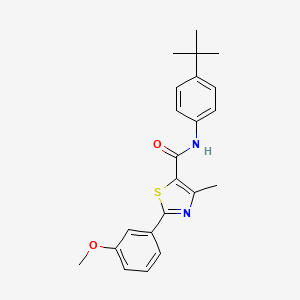
Cox-1/2-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cox-1/2-IN-4 is a dual inhibitor of cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain processes. This compound has been studied for its potential anti-inflammatory and anticancer properties, making it a compound of significant interest in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cox-1/2-IN-4 involves multiple steps, typically starting with the preparation of a quinazoline derivative. The key steps include:
Formation of the Quinazoline Core: This is achieved through the reaction of anthranilic acid with formamide under high-temperature conditions.
Substitution Reactions: Various substituents are introduced to the quinazoline core through nucleophilic substitution reactions. Common reagents include halogenated compounds and phenyl derivatives.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: Cox-1/2-IN-4 undergoes several types of chemical reactions, including:
Oxidation: Conversion of the quinazoline derivative to its 3-oxide form.
Substitution: Introduction of various substituents to enhance its inhibitory activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Halogenated compounds and phenyl derivatives are used in substitution reactions.
Major Products: The major product of these reactions is the 3-oxide form of the quinazoline derivative, which exhibits significant inhibitory activity against cyclooxygenase-1 and cyclooxygenase-2 .
Aplicaciones Científicas De Investigación
Cox-1/2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of cyclooxygenase enzymes.
Biology: Investigated for its effects on inflammatory pathways and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and certain types of cancer.
Mecanismo De Acción
Cox-1/2-IN-4 exerts its effects by inhibiting the activity of cyclooxygenase-1 and cyclooxygenase-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Ibuprofen: A non-selective cyclooxygenase inhibitor with anti-inflammatory, analgesic, and antipyretic properties.
Diclofenac: Another non-selective cyclooxygenase inhibitor commonly used for pain relief.
Uniqueness of Cox-1/2-IN-4: this compound is unique in its ability to inhibit both cyclooxygenase-1 and cyclooxygenase-2 enzymes with high potency. This dual inhibition provides a broader anti-inflammatory effect compared to selective inhibitors like celecoxib .
Propiedades
Fórmula molecular |
C22H24N2O2S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-(4-tert-butylphenyl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H24N2O2S/c1-14-19(27-21(23-14)15-7-6-8-18(13-15)26-5)20(25)24-17-11-9-16(10-12-17)22(2,3)4/h6-13H,1-5H3,(H,24,25) |
Clave InChI |
LVWLJRCNLLCLBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


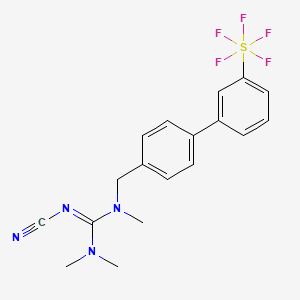
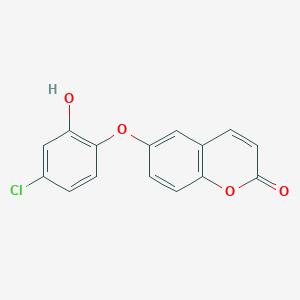


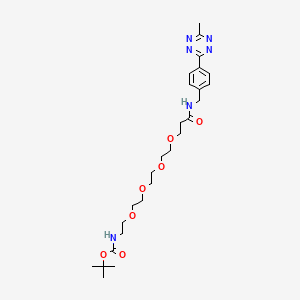

![[99mTc]Tc-6 C1](/img/structure/B15138052.png)


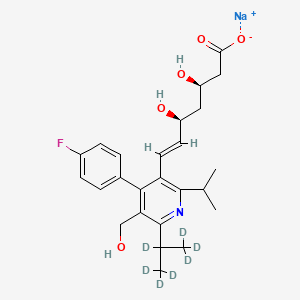
![(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol](/img/structure/B15138080.png)
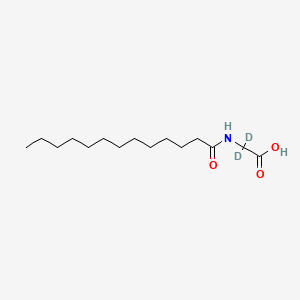

![(2R,3R,4R)-4-[2-(cyclopropylmethylamino)ethyl]-2-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine](/img/structure/B15138103.png)
